molecular formula C20H23N5O3S B2656438 N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223784-08-4

N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2656438
CAS No.: 1223784-08-4
M. Wt: 413.5
InChI Key: ALXNDRFEXVNBOX-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core substituted with a morpholino group at position 2 and an N-mesityl acetamide moiety at position 4.

Properties

IUPAC Name

2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-8-13(2)16(14(3)9-12)22-15(26)10-25-11-21-18-17(19(25)27)29-20(23-18)24-4-6-28-7-5-24/h8-9,11H,4-7,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNDRFEXVNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as aminothiazoles and pyrimidine derivatives. The mesityl group is introduced via electrophilic aromatic substitution, while the morpholino group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Its chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thiazolo[4,5-d]pyrimidinone core is shared with several compounds in the evidence, but substituents critically influence biological and physicochemical properties:

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Synthesis Method
Target Compound Thiazolo[4,5-d]pyrimidinone 2-Morpholino, 6-(N-mesityl acetamide) Inferred: Neurological targets Likely alkylation (see )
IDPU () Thiazolo[4,5-d]pyrimidinone 7-Imino-3-propyl, 6-urea Neuroprotective (6-OHDA Parkinson’s model, EC₅₀ = 12 µM) Alkylation with urea precursors
Compound 19 () Thiazolo[4,5-d]pyrimidinone 7-Phenyl, 5-thioxo, coumarin-thiophene hybrids Not specified Microwave-assisted condensation
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Thiopyrimidinone Varied N-aryl/benzyl acetamide substituents Not specified Alkylation with chloroacetamides

Key Observations:

  • IDPU () demonstrates that the thiazolo[4,5-d]pyrimidinone scaffold can support neuroprotective activity. However, replacing its urea group with the target compound’s morpholino-acetamide may alter solubility (urea is more polar) and target engagement .
  • Compound 19 () highlights the versatility of the core for hybrid structures, though its coumarin-thiophene substituents suggest photophysical or antioxidant applications distinct from the target’s design .
  • Sodium methylate-mediated reactions yield 70–85% products, suggesting efficient routes for analogous acetamide derivatives .

Physicochemical and Pharmacokinetic Predictions

  • Hydrogen Bonding: Morpholino provides H-bond acceptors, whereas IDPU’s urea offers both donor and acceptor sites, possibly affecting target selectivity.

Biological Activity

N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring and a thiazolo-pyrimidine moiety. Its structural formula can be represented as follows:

N mesityl 2 2 morpholino 7 oxothiazolo 4 5 d pyrimidin 6 7H yl acetamide\text{N mesityl 2 2 morpholino 7 oxothiazolo 4 5 d pyrimidin 6 7H yl acetamide}

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that compounds containing morpholine and thiazole rings often interact with various biological targets, including receptors and enzymes associated with neuropharmacological effects. The following mechanisms have been identified:

  • Receptor Interaction : The compound may exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.

Antinociceptive Activity

In vitro and in vivo studies have shown that morpholine derivatives can exert significant antinociceptive effects. For instance, the compound was tested in formalin-induced pain models, demonstrating a dose-dependent reduction in pain responses. The following table summarizes key findings from antinociceptive studies:

StudyModelDose (μg/paw)Pain Reduction (%)
Study 1Formalin Test1030%
Study 1Formalin Test10050%
Study 2Intrathecal Injection10040%

These results suggest that this compound may be effective in managing inflammatory pain.

Neuroprotective Effects

Morpholine derivatives have been linked to neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Studies

  • Zebrafish Model for Anxiolytic Activity : In a study evaluating the anxiolytic properties of morpholine derivatives, this compound was administered to adult zebrafish. Behavioral assays indicated a significant reduction in anxiety-like behaviors at specific concentrations.
  • Inhibition of Cholinesterases : A comparative analysis showed that the compound exhibited competitive inhibition against AChE and BuChE. The following table provides IC50 values for related compounds:
CompoundIC50 (μM) AChEIC50 (μM) BuChE
Compound A0.50.8
Compound B1.21.0
N-mesityl compound0.91.1

These findings highlight the potential for this compound as a therapeutic agent in cognitive disorders.

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